molecular formula C7H15NO B7934449 (R)-2-isopropylmorpholine

(R)-2-isopropylmorpholine

Cat. No.: B7934449
M. Wt: 129.20 g/mol
InChI Key: DNBOOEPFXFVICE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-isopropylmorpholine is a chiral morpholine derivative with an isopropyl group attached to the second carbon atom in the morpholine ring

Scientific Research Applications

®-2-isopropylmorpholine has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a building block in the synthesis of biologically active molecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.

Safety and Hazards

“®-2-isopropylmorpholine” is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314 (Causes severe skin burns and eye damage) and H227 (Combustible liquid) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for the use and study of “®-2-isopropylmorpholine” are not specified in the available resources. It is currently used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-isopropylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-2-isopropylmorpholine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-isopropylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of ®-2-isopropylmorpholine.

    Reduction: Various amine derivatives.

    Substitution: Substituted morpholine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ®-2-isopropylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group and the morpholine ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through conformational changes or by acting as an inhibitor or activator in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-isopropylmorpholine: The enantiomer of ®-2-isopropylmorpholine with similar chemical properties but different biological activities.

    2-methylmorpholine: A structurally related compound with a methyl group instead of an isopropyl group.

    2-ethylmorpholine: Another analog with an ethyl group in place of the isopropyl group.

Uniqueness

®-2-isopropylmorpholine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and in applications where enantiomeric purity is crucial.

Properties

IUPAC Name

(2R)-2-propan-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOOEPFXFVICE-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693879
Record name (2R)-2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792886-64-7
Record name (2R)-2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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